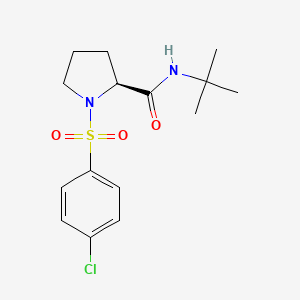
ethyl (2E,4E)-5-(4-bromophenyl)-2-cyano-3-phenylpenta-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2E,4E)-5-(4-bromophenyl)-2-cyano-3-phenylpenta-2,4-dienoate, also known as ethyl (2E,4E)-5-(4-bromophenyl)-2-cyano-3-phenylpent-2,4-dienoate, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of ethyl (2E,4E)-5-(4-bromophenyl)-2-cyano-3-phenylpenta-2,4-dienoate (2E,4E)-5-(4-bromophenyl)-2-cyano-3-phenylpenta-2,4-dienoate involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to the arrest of the cell cycle and ultimately, cell death.
Biochemical and Physiological Effects:
Studies have shown that ethyl (2E,4E)-5-(4-bromophenyl)-2-cyano-3-phenylpenta-2,4-dienoate (2E,4E)-5-(4-bromophenyl)-2-cyano-3-phenylpenta-2,4-dienoate exhibits antiproliferative activity against various cancer cell lines such as breast cancer, prostate cancer, and colon cancer. It has also been shown to induce apoptosis, which is a form of programmed cell death. In addition, it has been found to possess anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using ethyl (2E,4E)-5-(4-bromophenyl)-2-cyano-3-phenylpenta-2,4-dienoate (2E,4E)-5-(4-bromophenyl)-2-cyano-3-phenylpenta-2,4-dienoate in lab experiments is its relatively simple synthesis method. It can also be easily modified to introduce various functional groups, making it a versatile building block for the synthesis of other compounds. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the research on ethyl (2E,4E)-5-(4-bromophenyl)-2-cyano-3-phenylpenta-2,4-dienoate (2E,4E)-5-(4-bromophenyl)-2-cyano-3-phenylpenta-2,4-dienoate. One direction is to further investigate its potential as an anticancer agent and explore its mechanism of action in more detail. Another direction is to explore its potential as a building block for the synthesis of functional materials with applications in fields such as electronics and energy storage. Additionally, further research can be conducted to optimize the synthesis method and improve the solubility of the compound.
Synthesis Methods
The synthesis of ethyl (2E,4E)-5-(4-bromophenyl)-2-cyano-3-phenylpenta-2,4-dienoate (2E,4E)-5-(4-bromophenyl)-2-cyano-3-phenylpenta-2,4-dienoate involves the reaction of ethyl (2E,4E)-5-(4-bromophenyl)-2-cyano-3-phenylpenta-2,4-dienoate cyanoacetate, 4-bromoacetophenone, and benzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions for several hours, and the product is obtained through column chromatography.
Scientific Research Applications
Ethyl (2E,4E)-5-(4-bromophenyl)-2-cyano-3-phenylpenta-2,4-dienoate has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, it has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, it has been explored as a potential building block for the synthesis of functional materials. In organic synthesis, it has been utilized as a key intermediate in the synthesis of various compounds.
properties
IUPAC Name |
ethyl (2E,4E)-5-(4-bromophenyl)-2-cyano-3-phenylpenta-2,4-dienoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO2/c1-2-24-20(23)19(14-22)18(16-6-4-3-5-7-16)13-10-15-8-11-17(21)12-9-15/h3-13H,2H2,1H3/b13-10+,19-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFSIJMCSZXPHU-FOYOAPBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C=CC1=CC=C(C=C1)Br)C2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(\C=C\C1=CC=C(C=C1)Br)/C2=CC=CC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2E,4E)-5-(4-bromophenyl)-2-cyano-3-phenylpenta-2,4-dienoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] (E)-3-(2-nitrophenyl)prop-2-enoate](/img/structure/B7468140.png)
![2-[2-(3-Methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7468155.png)
![1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7468161.png)
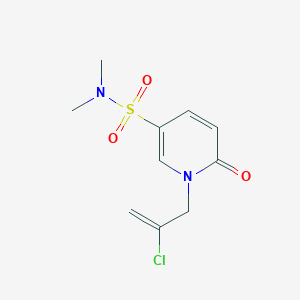
![3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-5,5-diethylimidazolidine-2,4-dione](/img/structure/B7468169.png)

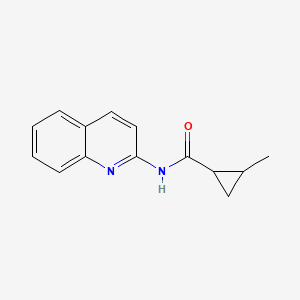
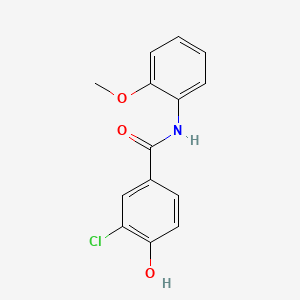
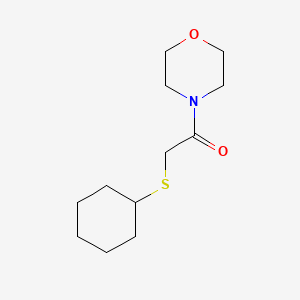
![(E)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-N-(pyridin-4-ylmethyl)prop-2-enamide](/img/structure/B7468204.png)
![2-[(2,5-Dichlorophenoxy)methyl]morpholine](/img/structure/B7468211.png)
![2-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]-3-methylideneisoindol-1-one](/img/structure/B7468217.png)

